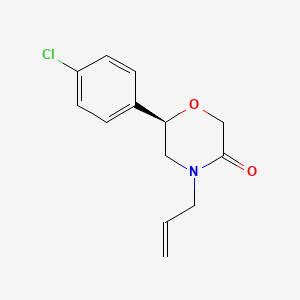
(6R)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the reaction of a chlorophenyl derivative with a morpholine ring. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology
In biological research, it may be used to study the interactions of morpholine derivatives with biological targets, such as enzymes or receptors.
Medicine
The compound could be explored for its potential therapeutic effects, particularly in the development of new drugs for treating diseases like cancer or neurological disorders.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6R)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (6R)-6-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
- (6R)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
- (6R)-6-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholin-3-one
Uniqueness
The presence of the chlorine atom in (6R)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one may confer unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Properties
CAS No. |
920801-88-3 |
|---|---|
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
(6R)-6-(4-chlorophenyl)-4-prop-2-enylmorpholin-3-one |
InChI |
InChI=1S/C13H14ClNO2/c1-2-7-15-8-12(17-9-13(15)16)10-3-5-11(14)6-4-10/h2-6,12H,1,7-9H2/t12-/m0/s1 |
InChI Key |
QBUBPARFPOACOJ-LBPRGKRZSA-N |
Isomeric SMILES |
C=CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C=CCN1CC(OCC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















